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5-Methyl-5,6-dihydrouridine - 23067-10-9

5-Methyl-5,6-dihydrouridine

Catalog Number: EVT-1660384
CAS Number: 23067-10-9
Molecular Formula: C10H16N2O6
Molecular Weight: 260.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methyl-5,6-dihydrouridine is a modified nucleoside that plays a significant role in the structure and function of ribonucleic acids (RNA), particularly in transfer ribonucleic acids (tRNAs). This compound is characterized by the presence of a methyl group at the 5-position and a saturated bond between the 5 and 6 positions of uridine. The modification of nucleosides like 5-methyl-5,6-dihydrouridine is essential for the stability, functionality, and translational efficiency of tRNAs in various organisms.

Source

5-Methyl-5,6-dihydrouridine is primarily found in tRNA molecules across different species, including bacteria and eukaryotes. It is synthesized by specific enzymes known as dihydrouridine synthases, which utilize flavin as a coenzyme and nicotinamide adenine dinucleotide phosphate as a reductant during the modification process .

Classification

This compound falls under the category of modified nucleosides. It is classified as a dihydrouridine derivative due to the saturation of the C5-C6 double bond in uridine. Such modifications are common in RNA and are crucial for proper RNA folding and function.

Synthesis Analysis

Methods

The synthesis of 5-methyl-5,6-dihydrouridine can be achieved through various chemical methods. One notable approach involves the regioselective formation of C-C bonds at the 5- and 6-positions of uracil derivatives. This process often utilizes reactants such as diethyl malonate and sodium ethoxide under controlled conditions .

Technical Details

  1. Reagents: The synthesis typically requires 1,3-dimethyl-5-halogenouracils and diethyl malonate.
  2. Conditions: The reaction is conducted in anhydrous ethanol at room temperature.
  3. Yields: Isolated yields can range from 60% to 67%, depending on reaction conditions and purification methods used .
Molecular Structure Analysis

Structure

The molecular structure of 5-methyl-5,6-dihydrouridine features a ribose sugar attached to a modified uracil base. The key structural characteristics include:

  • Methyl Group: Present at the 5-position.
  • Saturated Bond: Between the 5 and 6 positions, distinguishing it from standard uridine.

Data

The molecular formula for 5-methyl-5,6-dihydrouridine is C10_{10}H13_{13}N2_{2}O6_{6}, with a molecular weight of approximately 241.22 g/mol.

Chemical Reactions Analysis

Reactions

The chemical reactivity of 5-methyl-5,6-dihydrouridine is influenced by its unique structure. Under alkaline conditions, it can undergo hydrolysis or reductive cleavage:

  1. Hydrolysis: The N3-C4 bond can be hydrolyzed, leading to ring-opening reactions that affect base-pairing capabilities.
  2. Reductive Cleavage: Sodium borohydride can facilitate cleavage under alkaline conditions, producing derivatives that can be further utilized in biochemical applications .

Technical Details

These reactions are significant for studying RNA modifications and mapping their locations within RNA structures.

Mechanism of Action

Process

The mechanism by which 5-methyl-5,6-dihydrouridine functions involves its incorporation into tRNA molecules during transcription and translation processes. The modification enhances the stability of tRNA and its interaction with ribosomes during protein synthesis.

Data

Studies indicate that modifications like dihydrouridine contribute to improved accuracy during codon recognition and promote efficient translation by stabilizing tRNA structures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Melting Point: Approximately 200°C.
  • pH Stability: Stable under neutral pH but sensitive to extreme acidic or basic conditions.

Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity and purity.

Applications

Scientific Uses

  1. Biochemical Research: Used extensively in studies related to RNA modifications, providing insights into RNA biology.
  2. Therapeutic Development: Potential applications in developing modified mRNAs with reduced immunogenicity for therapeutic purposes .
  3. Molecular Biology Techniques: Employed in techniques such as reverse transcription quantitative polymerase chain reaction (RT-qPCR) to assess RNA modifications on a large scale.
Biosynthetic Pathways and Enzymatic Regulation

Dihydrouridine Synthases (DUS) Family: Phylogenetic Distribution and Substrate Specificity

Dihydrouridine synthases (DUS) catalyze the first step in m⁵D formation: the reduction of uridine to dihydrouridine (5,6-DHU). DUS enzymes belong to the conserved COG0042 gene family, annotated as TIM-barrel fold enzymes with flavin-dependent oxidoreductase activity [3] [4] [7]. Phylogenetic analyses divide DUS into eight subfamilies (Archaeal Dus, DusA–DusC in bacteria, and Dus1–Dus4 in eukaryotes), each exhibiting distinct substrate specificities:

  • Bacteria: Escherichia coli encodes three DUS enzymes:
  • DusA modifies position 20/20b in the D-loop.
  • DusB and DusC target positions 17 and 16/17, respectively [3] [7].
  • Eukaryotes: Saccharomyces cerevisiae expresses four DUS paralogs:
  • Dus1p modifies U16/U17.
  • Dus2p acts on U20.
  • Dus3p targets U47.
  • Dus4p modifies U20a/20b [3] [4].

Table 1: Evolutionary Subfamilies of Dihydrouridine Synthases

SubfamilyDomainTarget Positions in tRNAFunctional Specificity
DusABacteria20/20bPosition-specific modification
DusBBacteria17Single-site reduction
DusCBacteria16/17Dual-site activity
Dus1Eukarya16/17D-loop modification
Dus2Eukarya20D-loop specificity
Dus3Eukarya47Variable loop targeting
Dus4Eukarya20a/20bD-loop dual-site modification
Archaeal DusArchaeaMultiple sitesBroad substrate recognition

DUS enzymes recognize structural motifs rather than nucleotide sequences. For example, Dus2p binds the elbow region of tRNA through its N-terminal domain, while the catalytic TIM-barrel domain positions uridine for reduction [3] [4].

Methylation Mechanisms: Role of Methyltransferases in Post-Transcriptional Modification

Following dihydrouridine formation, methylation at C5 is catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases. While the specific methyltransferase for m⁵D remains uncharacterized, its mechanism is inferred from analogous RNA modifications:

  • Methylation occurs post-transcriptionally, likely after DUS-mediated reduction.
  • The reaction requires flavin cofactors (FMN/FAD) for electron transfer during uridine reduction, followed by SAM as a methyl donor [3] [8].Structurally, dihydrouridine’s non-planar ring (due to saturation of the C5-C6 bond) exposes the C5 atom, facilitating methyltransferase access [10]. This methylation further enhances the conformational flexibility of tRNA loops.

Evolutionary Conservation of 5-Methyl-5,6-dihydrouridine Biosynthesis Across Domains of Life

The m⁵D pathway demonstrates deep evolutionary conservation with domain-specific adaptations:

  • Bacteria and Eukarya: Universal DUS enzymes exist, but gene duplication led to paralog specialization. Mycoplasma mycoides, despite encoding a single DUS, modifies multiple tRNA positions, suggesting ancestral promiscuity [3] [7].
  • Archaea: Limited DUS distribution correlates with sporadic dihydrouridine occurrence, though m⁵D is rare [3] [10].
  • Functional Drivers: m⁵D accumulates in organisms requiring enhanced RNA flexibility:
  • Psychrophiles: tRNA from cold-adapted bacteria contains 40–70% more dihydrouridine derivatives, preventing rigidification at low temperatures [4] [10].
  • Cancer Cells: Elevated D and m⁵D levels in tumors correlate with increased translational efficiency, highlighting conserved roles in cellular stress adaptation [3] [4].

Table 2: Evolutionary and Functional Roles of m⁵D

Biological ContextOrganism/SystemFunctional Impact of m⁵DEvolutionary Significance
Psychrophilic adaptationCold-adapted bacteriaPrevents RNA rigidity; maintains flexibility at ≤0°CSurvival in extreme environments
Tumor microenvironmentRat ascites tumorsEnhances tRNA dynamics; promotes rapid translationStress-adapted translational fidelity
Minimal genomesMycoplasma mycoidesSingle DUS modifies multiple sitesGene loss with functional compensation

Human hDus2, a Dus2 ortholog, is implicated in cancer progression. Silencing hDUS2 reduces tRNA flexibility, impairing translation and inhibiting tumor growth [3] [4]. This underscores the conserved role of dihydrouridine modification in regulating RNA function across evolution.

Properties

CAS Number

23067-10-9

Product Name

5-Methyl-5,6-dihydrouridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

InChI

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1

InChI Key

BTFXIEGOSDSOGN-KWCDMSRLSA-N

SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

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